3-propylisoxazole-5-carboxylic acid
Overview
Description
3-propylisoxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazoles, a class of compounds to which 3-propyl-1,2-oxazole-5-carboxylic acid belongs, are known to interact with various biological targets . For instance, some oxazoles act as agonists for 5-HT (1B/1D/1F) receptors, inhibitors of catechol-O-methyltransferase, and modulators of sphingosine 1-phosphate receptors .
Mode of Action
Oxazoles generally interact with their targets through non-covalent interactions, which can lead to changes in the target’s function . For example, some oxazoles can inhibit or activate enzymes, modulate receptor activity, or interfere with protein-protein interactions .
Biochemical Pathways
Oxazoles are known to influence various biochemical pathways due to their diverse biological activities . For instance, some oxazoles can affect the serotonin pathway by acting as 5-HT receptor agonists . Others can influence the dopamine pathway by inhibiting catechol-O-methyltransferase .
Result of Action
Oxazoles, in general, can induce a wide range of biological effects depending on their specific targets and mode of action . For instance, some oxazoles can induce cell death in cancer cells, inhibit bacterial growth, or modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propylisoxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce oxazole compounds.
Chemical Reactions Analysis
Types of Reactions: 3-propylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines.
Nucleophilic Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The major product formed is the corresponding oxazole derivative.
Nucleophilic Substitution: The products depend on the nucleophile used, but typically involve substitution at the oxazole ring.
Scientific Research Applications
3-propylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with a different arrangement of atoms.
Uniqueness: 3-propylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
IUPAC Name |
3-propyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602149 | |
Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-92-8 | |
Record name | 3-Propyl-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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